



Application Notes and Protocols for the Total Synthesis of Sealutomicin C

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Compound of Interest					
Compound Name:	Sakyomicin C				
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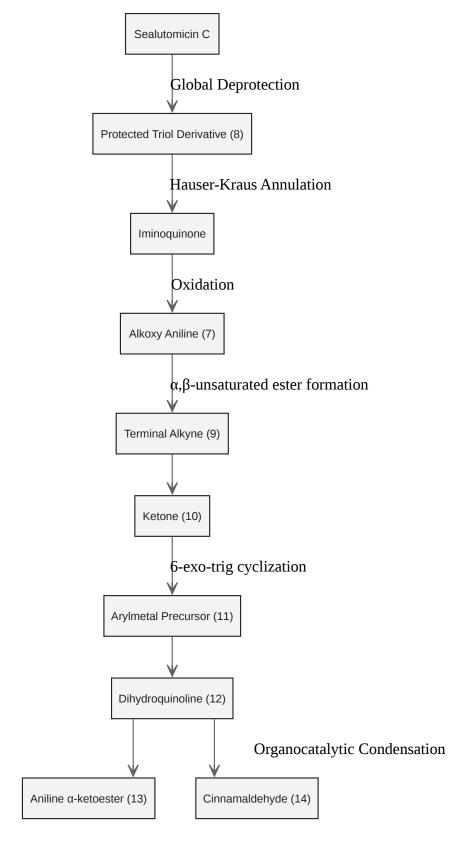
This document provides a detailed overview of the enantioselective total synthesis of Sealutomicin C, a member of the anthraquinone-fused natural products. The synthesis, developed by Burton and coworkers, proceeds in 16 steps in its longest linear sequence.[1][2] Key strategic elements of this synthetic route include an organocatalytic enantioselective synthesis of a dihydroquinoline scaffold, a crucial transannular cyclization of an aryllithium onto a y-lactone, and a Hauser-Kraus annulation to construct the anthraquinone core.[1][3][4][5]

It is important to note that the initial query for "**Sakyomicin C**" likely contained a typographical error, as the relevant scientific literature predominantly refers to "Sealutomicin C." This document pertains to the synthesis of Sealutomicin C.

Retrosynthetic Analysis

The retrosynthetic strategy for Sealutomicin C is outlined below. The key disconnections involve a Hauser-Kraus annulation to reveal an iminoquinone, which is derived from a protected aniline precursor. This precursor is envisioned to be formed from a terminal alkyne. The core bicyclic ring system is constructed via a 6-exo-trig cyclization of an arylmetal onto a y-lactone. This key cyclization substrate is assembled from a dihydroquinoline, which in turn is synthesized through an enantioselective organocatalytic condensation of a cinnamaldehyde and an aniline derivative bearing an α -ketoester.[1][4][5]





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Caption: Retrosynthetic analysis of Sealutomicin C.



Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of Sealutomicin C.

Step	Starting Material	Product	Yield (%)	Reference
Organocatalytic Dihydroquinoline Synthesis	Aniline α- ketoester & Cinnamaldehyde derivatives	Dihydroquinoline (−)-18r	89	[1]
Transannular Cyclization	Aryl Bromide Precursor	Bicyclic Ketone	94	[1]
Iminoquinone Formation (two steps)	Aniline Precursor	Iminoquinone 32	75	[4]
Hauser-Kraus Annulation	Iminoquinone 32 & 3- cyanophthalide anion	Anthraquinone 33	86	[4]
Global Deprotection	Anthraquinone 33	Sealutomicin C	70	[4]

Experimental Protocols

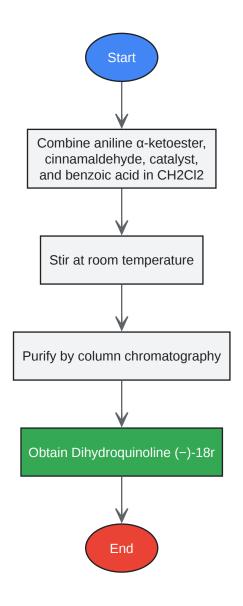
Detailed methodologies for the key experiments in the total synthesis of Sealutomicin C are provided below.

Organocatalytic Enantioselective Synthesis of Dihydroquinoline (–)-18r

This procedure describes the formation of the key dihydroquinoline intermediate, which is a crucial building block for the synthesis. The reaction proceeds via an aza-Michael/aldol cascade catalyzed by a diarylprolinol silyl ether.[1]



Workflow:



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Caption: Workflow for the synthesis of Dihydroquinoline (-)-18r.

Protocol:

To a solution of the aniline α -ketoester derivative and the corresponding cinnamaldehyde in dichloromethane are added the diarylprolinol silyl ether catalyst and benzoic acid. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The crude product is then purified by silica gel column chromatography to



afford the desired dihydroquinoline (-)-18r. For the specific synthesis of (-)-18r, a yield of 89% and an enantiomeric excess of 98% were achieved.[1]

Transannular Cyclization of an Aryllithium onto a γ-Lactone

This key step constructs the bicyclic core of Sealutomicin C. An aryllithium species is generated in situ via lithium-halogen exchange, which then undergoes an intramolecular cyclization onto a pendant y-lactone.[1][3]

Protocol:

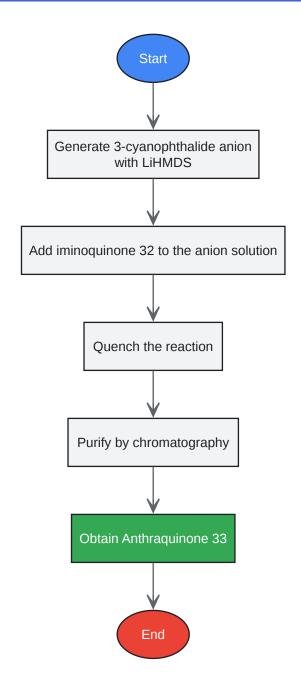
The aryl bromide precursor is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the reaction mixture is stirred at this temperature for a specified time to allow for the lithium-halogen exchange. The cooling bath is then removed, and the reaction is allowed to warm to room temperature to facilitate the cyclization. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified to yield the bicyclic ketone. This cyclization has been reported to proceed in high yield (94%).[1]

Hauser-Kraus Annulation for Anthraquinone Formation

The final key transformation is the construction of the anthraquinone moiety using a Hauser-Kraus annulation. This involves the reaction of an iminoquinone with the anion of 3-cyanophthalide.[4][5]

Workflow:





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Caption: Workflow for the Hauser-Kraus Annulation.

Protocol:

To a solution of 3-cyanophthalide in anhydrous tetrahydrofuran at low temperature is added a solution of lithium hexamethyldisilazide (LiHMDS). The resulting anion solution is then treated with a solution of the iminoquinone 32. The reaction proceeds rapidly to form the anthraquinone



product 33.[4] The reaction is worked up and purified to give the desired product in 86% yield. [4]

Global Deprotection to Yield Sealutomicin C

The final step in the synthesis is the removal of all protecting groups to afford the natural product.

Protocol:

The protected anthraquinone 33 is treated with an excess of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to achieve global deprotection of the three p-methoxybenzyl (PMB) ethers. The reaction mixture is stirred until the starting material is consumed. The product, Sealutomicin C, is then isolated and purified, with a reported yield of 70%.[4] The spectroscopic data of the synthetic material was found to be in good agreement with that of the natural product.[4]

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